3-Methyl-4-phenylbenzoic acid

Vue d'ensemble

Description

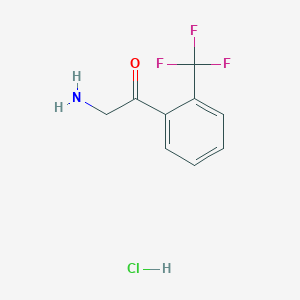

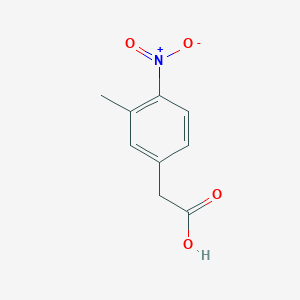

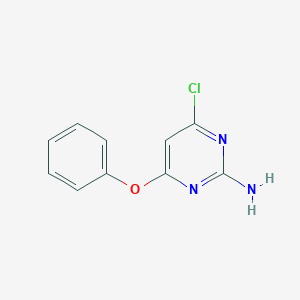

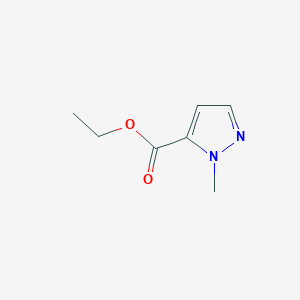

3-Methyl-4-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is also known as 2-methyl-biphenyl-4-carboxylic acid and 4-phenyl-3-methylbenzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid has been described . Another method involves the nitrobenzoic acid of 3 methyl 4 and quaternary phase transfer catalyst .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . The molecular weight is 212.24400 .Applications De Recherche Scientifique

Analytical and Environmental Implications

Research on compounds structurally similar to 3-Methyl-4-phenylbenzoic acid, such as parabens and their derivatives, has demonstrated significant analytical and environmental implications. Parabens, including methylparaben and propylparaben, are widely used as preservatives in various consumer products. These studies reveal that despite wastewater treatments effectively reducing paraben concentrations, they persist in low levels in effluents and are ubiquitous in aquatic environments, highlighting concerns about their potential as emerging contaminants and their environmental fate (Haman et al., 2015). Furthermore, the reactivity and applications of compounds with functionalities similar to 3-Methyl-4-phenylbenzoic acid in synthesizing various heterocyclic compounds, as observed in derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, provide insights into their versatility in organic synthesis, contributing to the fields of medicinal chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Aspects and Potential Toxicity

In pharmacology, compounds structurally related to 3-Methyl-4-phenylbenzoic acid, such as cinnamic acid derivatives, have been explored for their anticancer properties. These studies underline the potential of these compounds in developing new therapeutic agents due to their significant anticancer activities (De, Baltas, & Bedos-Belval, 2011). However, it is crucial to consider the safety and toxicity profiles of these compounds, as highlighted in reviews on parabens, which have shown a range of biological effects and potential health risks, necessitating further research to fully understand their implications for human health (Darbre & Harvey, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLWSYAJGXPQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615529 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

178313-67-2 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)